molecular formula C22H33N3O3 B6774021 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

Cat. No.: B6774021
M. Wt: 387.5 g/mol
InChI Key: VUEQVFSIFXRKGH-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[36]decane-9-carboxamide is a complex organic compound featuring a unique spirocyclic structure

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c26-21(25-11-13-27-18-22(17-25)8-4-9-22)23-14-20-16-24(10-5-12-28-20)15-19-6-2-1-3-7-19/h1-3,6-7,20H,4-5,8-18H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQVFSIFXRKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCOC2)C(=O)NCC3CN(CCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized by reacting benzylamine with an appropriate epoxide under acidic conditions to form the 1,4-oxazepane structure.

    Spirocyclic Formation: The spirocyclic structure is introduced by reacting the oxazepane intermediate with a suitable spirocyclic precursor, often involving cyclization reactions under controlled temperature and pH conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazepane ring, potentially opening it to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the spirocyclic positions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Simplified amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of oxazepane rings.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure may interact uniquely with biological targets, offering opportunities for developing new therapeutic agents.

Medicine

In medicinal research, this compound is explored for its potential therapeutic effects. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound’s unique properties make it a candidate for use in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The spirocyclic structure may allow it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide shares similarities with other spirocyclic compounds and oxazepane derivatives.
  • Compounds like spiro[3.5]nonane derivatives and other oxazepane-based molecules exhibit similar structural features.

Uniqueness

What sets this compound apart is its specific combination of a spirocyclic structure with an oxazepane ring and a carboxamide group. This unique combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

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